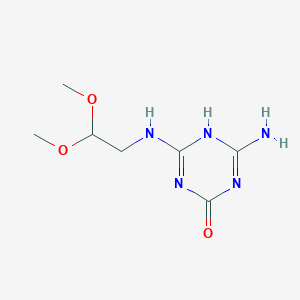![molecular formula C15H15NO B030485 3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine CAS No. 26945-63-1](/img/structure/B30485.png)
3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine is a chemical compound with the empirical formula C14H11N . It is a heterocyclic compound and is commonly known as iminostilbene . It is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs .
Synthesis Analysis
The synthesis of 3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine involves several steps. It can be used as a starting material to prepare pharmacologically important dibenzoazepine-pyridazine derivatives . It can also be used to synthesize 3-chloro-1-(5H-dibenzo[b,f]azepine-5yl)propan-1-one, a key intermediate used to prepare aminophenol derivatives .Molecular Structure Analysis
The molecular structure of 3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine consists of a seven-membered ring with a nitrogen atom . The IUPAC Standard InChI is InChI=1S/C14H13N/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)15-13/h1-8,15H,9-10H2 .Chemical Reactions Analysis
3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine can participate in various chemical reactions. For instance, it can be used as a hydrogenation and reduction agent in transition metal-catalyzed organic synthesis reactions, particularly in the hydrogenation reactions of carbonyl compounds and unsaturated compounds .Physical And Chemical Properties Analysis
3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine has a molecular weight of 195.2597 . It has excellent thermal stability with glass transition temperatures (Tg) up to 137 °C and decomposition temperatures up to 452 °C . It is soluble in ethyl acetate .将来の方向性
3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine has potential applications in the field of organic light-emitting diodes (OLEDs). Novel host materials based on the 10,11-dihydro-5H-dibenzo[b,f]azepine motif have been designed and synthesized, demonstrating a promising design strategy for host materials to obtain highly efficient green and red OLEDs .
特性
IUPAC Name |
2-methoxy-6,11-dihydro-5H-benzo[b][1]benzazepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-17-13-9-8-12-7-6-11-4-2-3-5-14(11)16-15(12)10-13/h2-5,8-10,16H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGUWTQTKHFOSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC3=CC=CC=C3N2)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442785 |
Source


|
| Record name | 3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine | |
CAS RN |
26945-63-1 |
Source


|
| Record name | 3-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

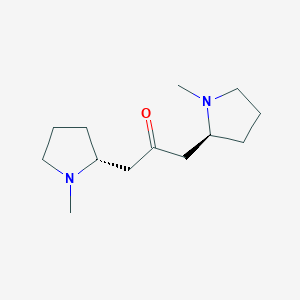
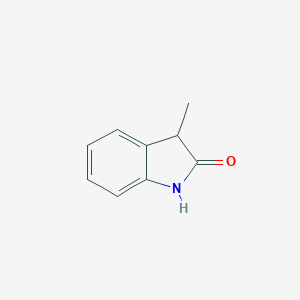
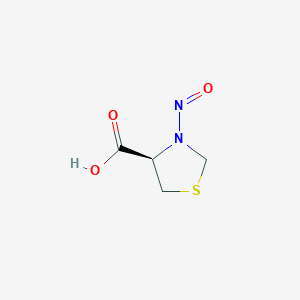
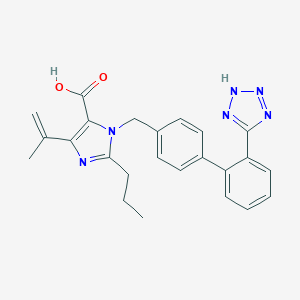
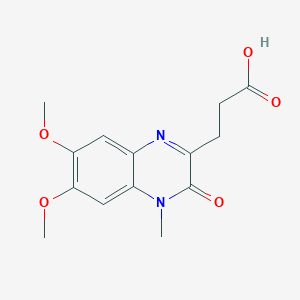
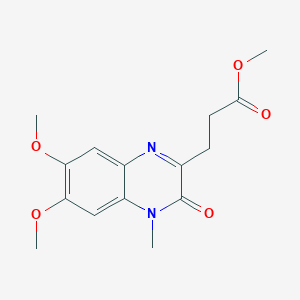
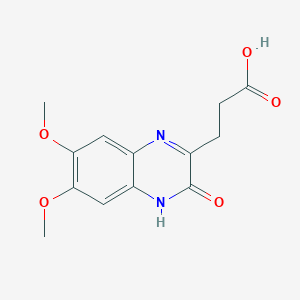

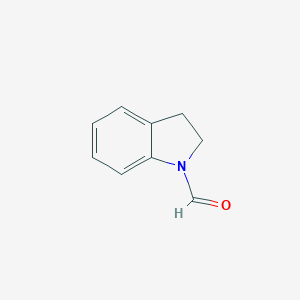
![5-[(2-Chlorophenyl)methyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one;oxalic acid](/img/structure/B30430.png)

